3-Iodo-4-methylaniline is an organic compound with the molecular formula and a molecular weight of 233.05 g/mol. It is classified as an aromatic amine, where an iodine atom is substituted at the meta position relative to the amino group on a toluene derivative. This compound is known for its light sensitivity and is insoluble in water, making it suitable for various applications in organic synthesis and pharmaceuticals. It is also referred to by several synonyms, including 3-iodo-p-toluidine and benzenamine, 3-iodo-4-methyl .
Currently, there's no documented information regarding a specific mechanism of action for 3-iodo-4-methylaniline in biological systems.
Several methods exist for synthesizing 3-iodo-4-methylaniline:
3-Iodo-4-methylaniline serves multiple roles in various fields:
Interaction studies involving 3-iodo-4-methylaniline focus on its metabolic pathways and interactions with cytochrome P450 enzymes. Given its inhibition of CYP1A2, researchers are particularly interested in how this compound may affect the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.
3-Iodo-4-methylaniline shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Iodo-3-methylaniline | 4949-69-3 | 0.93 |
| 2-Iodoaniline | 615-66-7 | 0.90 |
| 3-Bromo-4-methylaniline | 57874-99-0 | 0.88 |
| 3-Chloroaniline | 108-42-9 | 0.85 |
| p-Toluidine | 106-49-0 | 0.82 |
Uniqueness: The unique feature of 3-Iodo-4-methylaniline lies in its specific iodine substitution at the meta position relative to the amino group, which influences its reactivity and biological activity compared to other similar compounds. This positioning affects both electronic properties and steric hindrance, making it a distinct candidate for various synthetic applications.
The synthesis of 3-iodo-4-methylaniline through traditional electrophilic aromatic substitution commonly employs nitro-group reduction pathways as a critical step in precursor preparation [1]. This approach typically begins with the nitration of 4-methylaniline (para-toluidine) to form the corresponding nitro derivative, followed by reduction to regenerate the amino functionality after iodination .
The reduction of nitroaromatic compounds to anilines represents one of the most extensively studied transformations in organic chemistry [1]. Multiple reduction methods have been established for converting nitro-substituted methylaniline derivatives to their corresponding amino analogs. Catalytic hydrogenation using Raney nickel or palladium-on-carbon serves as a primary method for this transformation [1]. Alternative reduction approaches include the use of iron in acidic media, which provides a mild and cost-effective route for industrial applications [3].
The mechanistic pathway for nitro group reduction involves sequential electron transfer processes [1]. In the case of iron-mediated reduction in hydrochloric acid, the process proceeds through intermediate hydroxylamine and nitroso compounds before final conversion to the aniline product [3]. Temperature control during reduction reactions proves critical, as elevated temperatures can lead to over-reduction or formation of azo coupling products [1].
Sodium hydrosulfite and tin(II) chloride represent additional reduction agents that have demonstrated effectiveness in converting nitro-substituted aromatic compounds to their corresponding anilines [1]. These methods offer particular advantages when working with substrates containing other reducible functional groups, as selectivity can be controlled through reaction conditions [1].
The direct iodination of 4-methylaniline derivatives using elemental iodine requires the presence of oxidizing agents to generate electrophilic iodine species [4]. Molecular iodine alone exhibits insufficient electrophilicity for effective aromatic substitution, necessitating activation through oxidative processes [4].
Iodine monochloride emerges as the most widely employed iodinating agent for aromatic compounds, providing superior reactivity compared to molecular iodine [5]. The mechanism involves initial formation of an electrophilic iodine cation (I+), which attacks the aromatic ring to form a Wheland intermediate [6]. This intermediate subsequently undergoes deprotonation to yield the iodinated product while regenerating the catalyst [6].
The kinetics of aniline iodination by iodine monochloride in aqueous acetic acid medium demonstrate first-order dependence on both the iodinating agent and the substrate [5]. The reaction exhibits fractional dependence on acid concentration at lower pH values, transitioning to unit dependence at higher acid concentrations exceeding 0.02 M [5]. Temperature effects on reaction rates follow Arrhenius behavior, with activation energies ranging from 16.54 to 26.85 kcal/mol depending on the specific aniline substrate [5].
Alternative oxidizing systems include the combination of molecular iodine with hydrogen peroxide, which generates reactive iodine species through in situ oxidation [7]. This system operates effectively under solvent-free reaction conditions, providing environmentally favorable synthetic routes [7]. The iodine-hydrogen peroxide system demonstrates particular effectiveness for electron-rich aromatic substrates, where the enhanced nucleophilicity of the aromatic ring facilitates electrophilic attack [7].
Transition metal-catalyzed iodination has emerged as a powerful methodology for the direct functionalization of aromatic compounds, offering superior selectivity and milder reaction conditions compared to traditional electrophilic aromatic substitution [8]. Palladium-catalyzed carbon-hydrogen iodination represents the most extensively developed approach within this category [9].
Palladium-catalyzed iodination systems typically employ directing groups to achieve regioselective carbon-hydrogen bond activation [9]. Sulfinyl directing groups have demonstrated particular effectiveness, enabling selective iodination at ortho-positions of phenyl sulfoxides or peri-positions of polycyclic aromatic compounds [9]. The reaction mechanism involves initial carbon-hydrogen bond palladation, followed by oxidative addition of the iodinating agent and reductive elimination to form the carbon-iodine bond [9].
Rhodium-catalyzed iodination offers complementary selectivity patterns to palladium systems [10]. Rhodium catalysts demonstrate particular effectiveness for carbon-5 selective iodination of naphthoquinone derivatives, providing access to previously challenging functionalization patterns [10]. The rhodium-catalyzed processes typically operate under milder conditions and tolerate a broader range of functional groups compared to traditional iodination methods [10].
Copper-catalyzed arene cross-dimerization using iodine as an oxidant provides an alternative approach for introducing iodine functionality [11]. This methodology involves initial iodination of one aromatic component followed by copper-catalyzed cross-coupling with a second aromatic substrate [11]. The process demonstrates high regioselectivity and tolerates various functional groups including esters, ketones, aldehydes, ethers, nitriles, nitro groups, and amines [11].
The following table summarizes key transition metal-catalyzed iodination conditions:
| Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| Palladium-Acetate | 100-120 | 4-24 hours | 65-85 | Aryl sulfoxides |
| Rhodium-Carboxylate | 80-100 | 2-12 hours | 70-90 | Naphthoquinones |
| Copper-Iodide | 120-140 | 6-18 hours | 60-80 | Electron-rich arenes |
Flow chemistry has revolutionized the large-scale production of iodinated organic compounds by providing enhanced safety, improved heat transfer, and superior reaction control compared to traditional batch processes [12]. The continuous flow synthesis of iodinating agents represents a significant advancement in process chemistry, enabling safer handling of hazardous reagents and improved scalability [13].
Multi-jet oscillating disk continuous flow reactors have demonstrated particular effectiveness for iodination reactions [13]. These systems achieve throughput rates of 47 grams per hour with residence times as short as 9 minutes [13]. The integration of semi-continuous work-up procedures based on vacuum filtration enables direct product isolation from the reactor effluent [13].
The synthesis of 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione using continuous flow technology exemplifies the scalability advantages of this approach [13]. An 8-hour production run yielded 375 grams of pure product with approximately 90% isolated yield, collected from 14 filtration batches of 25-27 grams each [13]. This productivity level represents a significant improvement over batch processes in terms of both throughput and product quality [13].
Flow chemistry applications extend to direct aromatic iodination using elemental iodine [14]. Simple flow setups consisting of reagent feeds mixed through T-mixers and reacted in residence time units made of polytetrafluoroethylene tubing achieve excellent yields within 1-minute residence times at room temperature [14]. The rapid mixing and precise temperature control available in flow systems minimize side reactions and improve product selectivity [14].
Multi-100 gram scale preparation of iodinated aromatic compounds has been accomplished using flow reactors with iodine monochloride as the iodine source [14]. Biphasic systems comprising aqueous substrate solutions and iodine monochloride in ethyl acetate are introduced into tubular reactors at controlled temperatures [14]. After 9-minute residence times, the reactor output can be directly filtered using semicontinuous filtration approaches, yielding pure products with 90% efficiency [14].
Solvent selection profoundly influences the efficiency and selectivity of 3-iodo-4-methylaniline synthesis reactions [15]. The solvent system affects both the reaction mechanism and the stability of intermediate species formed during the iodination process [15]. Comprehensive studies of substituent and solvent effects on aromatic iodination rates have established fundamental principles governing these relationships [15].
Aqueous acetic acid represents the most commonly employed solvent system for traditional electrophilic iodination reactions [5]. The acetic acid medium provides appropriate acidity for generating electrophilic iodine species while maintaining substrate solubility [5]. Kinetic studies demonstrate optimal reaction rates in 50-70% aqueous acetic acid solutions, with higher acid concentrations leading to decreased reaction efficiency due to substrate protonation [5].
Organic solvent systems offer advantages for certain iodination methodologies [16]. Methanol serves as an effective medium for pyridinium iodochloride-mediated iodination reactions, providing homogeneous reaction conditions and facilitating product isolation [16]. The reaction kinetics in methanol exhibit first-order dependence on both the iodinating agent and the aniline substrate [16].
Mixed solvent systems such as aqueous dimethyl sulfoxide and aqueous dimethyl formamide have been investigated for their effects on iodination selectivity [17]. These polar aprotic solvents influence the reaction mechanism through their ability to stabilize ionic intermediates [17]. The order of reactivity in these systems follows meta-toluidine > para-toluidine > aniline > meta-chloroaniline, indicating the importance of electronic effects [17].
Temperature optimization proves critical for maximizing yield while minimizing side reactions [16]. The following table presents temperature-dependent yield data for aniline iodination reactions:
| Temperature (K) | meta-Toluidine Yield (%) | Aniline Yield (%) | para-Chloroaniline Yield (%) |
|---|---|---|---|
| 288 | 72 | 68 | 45 |
| 293 | 78 | 74 | 52 |
| 301 | 85 | 82 | 63 |
| 308 | 92 | 89 | 78 |
| 313 | 88 | 85 | 73 |
The data demonstrate optimal reaction temperatures around 308 K (35°C), with higher temperatures leading to decreased yields due to competing side reactions [16]. Activation energies for these processes range from 17.16 to 27.47 kcal/mol, reflecting the varying reactivity of different aniline derivatives [5].
The pH of the reaction medium exerts profound control over both the reaction rate and product selectivity in aniline iodination reactions [17]. pH effects operate through multiple mechanisms including substrate protonation, iodinating species generation, and competitive side reactions [17].
At pH values below 4.5, aniline substrates exist predominantly in their protonated ammonium form, which exhibits dramatically reduced nucleophilicity toward electrophilic iodination [17]. This protonation effectively deactivates the aromatic ring toward electrophilic substitution, resulting in negligible reaction rates [17]. The lack of available iodinating species at very low pH values further suppresses reaction efficiency [17].
Optimal pH ranges for aniline iodination typically fall between 6.0 and 10.0, where both free aniline and active iodinating species coexist in solution [17]. Within this range, careful pH control enables selective formation of ortho- and para-iodinated products while minimizing meta-substitution [17]. The base-catalyzed nature of these reactions requires sufficient hydroxide ion concentration to facilitate the deprotonation step following electrophilic attack [17].
At pH values exceeding 11.7, free aniline predominates in solution, but the lack of suitable iodinating agents limits reaction efficiency [17]. Under these highly basic conditions, molecular iodine undergoes disproportionation to iodate and iodide ions, reducing the concentration of electrophilic iodine species [17].
Phosphate buffer systems provide effective pH control for kinetic studies of aniline iodination [17]. The observed rate constants can be expressed as the sum of catalytic constants for different phosphate species, with both primary and secondary phosphate ions contributing to the overall reaction rate [17]. The catalytic constants have been evaluated as 882 L mol⁻¹ min⁻¹ in 10% aqueous dimethyl formamide and similar values in aqueous dimethyl sulfoxide systems [17].
The mechanism of pH-dependent selectivity involves the formation of intermediate complexes between the aniline substrate and the iodinating agent [17]. At optimal pH conditions, the free aniline molecule reacts with molecular iodine to form an intermediate complex in a fast pre-equilibrium step [17]. The rate-determining step involves deprotonation of this intermediate complex, which requires the presence of basic species in solution [17].
The following relationship describes the pH dependence of observed rate constants:
k_observed = k₀ + k₁[base] + k₂[base]²
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-iodo-4-methylaniline through both proton and carbon-13 analysis. The compound exhibits distinctive spectroscopic features arising from the electronic effects of both the iodine and amino substituents on the aromatic system.
The proton Nuclear Magnetic Resonance spectrum of 3-iodo-4-methylaniline reveals characteristic signal patterns consistent with a trisubstituted benzene derivative. The aromatic proton signals appear in the range of 6.5-7.8 parts per million, exhibiting distinct chemical shift values influenced by the electronic properties of adjacent substituents [1] [2].
The proton at the 2-position (ortho to iodine) appears significantly deshielded at approximately 7.5-7.8 parts per million as a doublet with a coupling constant of 8 hertz [1]. This downfield shift results from the electron-withdrawing inductive effect of the iodine atom, which reduces electron density around the adjacent aromatic carbon [2]. The coupling pattern confirms the ortho relationship between this proton and the hydrogen at position 6.
In contrast, the proton at position 5 (ortho to the amino group) experiences considerable shielding, appearing at 6.5-6.8 parts per million [3]. This upfield shift reflects the strong electron-donating resonance effect of the amino group, which increases electron density in the ortho and para positions through mesomeric donation [4] [5]. The resonance stabilization provided by the amino group creates electron-rich environments at these positions, resulting in enhanced magnetic shielding.
The proton at position 6 displays an intermediate chemical shift of 6.8-7.1 parts per million, appearing as a broad singlet [2]. This position experiences competing electronic effects from both the methyl group (weak electron donation) and the iodine substituent (electron withdrawal through the aromatic system). The broadened appearance may result from long-range coupling effects or exchange phenomena.
The methyl group protons resonate at 2.1-2.3 parts per million as a sharp singlet, consistent with typical aromatic methyl chemical shifts [6]. This position remains relatively unaffected by the distant amino and iodine substituents, exhibiting the characteristic shielding expected for aliphatic protons attached to an aromatic ring.
The amino group protons appear as a broad signal between 3.5-5.0 parts per million [7] [8]. The broad nature and variable chemical shift of these protons result from rapid exchange with trace moisture and the temperature-dependent hydrogen bonding interactions characteristic of primary aromatic amines [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed insight into the electronic structure and substitution pattern of 3-iodo-4-methylaniline. The aromatic carbons exhibit chemical shifts in the range of 85-150 parts per million, with each carbon showing distinct values reflecting their unique electronic environments [9] [10].
The carbon bearing the amino group (C-1) appears at 145-150 parts per million, characteristic of electron-rich aromatic carbons [4] [5]. This downfield position results from the reduced electron density at the carbon nucleus due to delocalization of the nitrogen lone pair into the aromatic π system. The amino group's resonance donation creates a partial positive charge at the ipso carbon, leading to deshielding and the observed downfield shift.
The carbon at position 3, bearing the iodine substituent, exhibits a dramatic upfield shift to 85-95 parts per million [11]. This unusual chemical shift results from the heavy atom effect, where the large, polarizable iodine atom provides significant magnetic shielding to the directly bonded carbon [12] [11]. The heavy atom effect is particularly pronounced for iodine due to its large atomic radius and high polarizability, causing substantial upfield shifts compared to other halogen substituents.
The methyl-bearing carbon (C-4) resonates at 130-135 parts per million, typical for quaternary aromatic carbons with alkyl substitution [10]. This chemical shift reflects the weak electron-donating effect of the methyl group, which slightly increases electron density at the ipso carbon compared to unsubstituted positions.
The remaining aromatic carbons (C-2, C-5, and C-6) appear in the range of 115-130 parts per million [9]. These positions experience varying degrees of electronic influence from the three substituents through both inductive and resonance mechanisms. Carbon-2 and Carbon-5, being meta to multiple substituents, show intermediate chemical shifts reflecting the complex interplay of electronic effects [5].
The methyl carbon appears at 18-22 parts per million, consistent with typical aliphatic methyl groups attached to aromatic rings [13]. This chemical shift indicates minimal electronic perturbation from the aromatic substituents due to the σ-framework isolation of the methyl group from the π system.
The carbon-13 spectrum demonstrates the principle that chemical shifts are highly sensitive to local electronic environments, with each carbon providing distinct structural information about the substitution pattern and electronic distribution within the molecule [9] [14].
Mass spectrometry of 3-iodo-4-methylaniline reveals characteristic fragmentation pathways dominated by the loss of the iodine atom and subsequent aromatic rearrangements. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the molecular formula of carbon-7 hydrogen-8 iodine nitrogen [15] [16].
The base peak in the mass spectrum typically corresponds to the molecular ion at mass-to-charge ratio 233, indicating relatively stable ionization under electron impact conditions [15]. The presence of the heavy iodine atom contributes to the stability of the molecular ion through effective charge delocalization and reduced fragmentation tendency compared to lighter halogen analogs.
A prominent fragmentation pathway involves the loss of the iodine radical (mass 127) to generate the fragment ion at mass-to-charge ratio 106, corresponding to the dehydroanilinium radical cation [16]. This fragmentation represents alpha-cleavage adjacent to the aromatic ring, a common process in halogenated aromatic compounds. The resulting fragment retains the amino group and methyl substituent, maintaining structural integrity of the substituted aniline core.
Secondary fragmentation patterns include the formation of the tropylium ion at mass-to-charge ratio 91 through benzylic rearrangement and cyclization processes [15]. This seven-membered ring cation represents a thermodynamically stable fragment formed through ring expansion and hydrogen rearrangement mechanisms.
Additional fragmentation products appear at mass-to-charge ratios 77 (phenyl cation), 79, 65 (cyclopentadienyl cation), and 51, representing progressive ring fragmentation and contraction processes [15]. These fragments provide characteristic fingerprint patterns useful for structural confirmation and compound identification.
The fragmentation pattern demonstrates the influence of the iodine substituent on mass spectrometric behavior, with the heavy atom effect promoting specific cleavage pathways while stabilizing certain fragment ions through charge delocalization mechanisms.
Infrared spectroscopy of 3-iodo-4-methylaniline provides definitive identification of functional groups through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands attributable to the amino group, aromatic ring vibrations, and carbon-iodine stretching modes [17] [7].
The most prominent features in the infrared spectrum are the nitrogen-hydrogen stretching vibrations of the primary amino group, appearing as two distinct bands at 3470 and 3370 reciprocal centimeters [7] [18]. These absorptions correspond to the antisymmetric and symmetric stretching modes of the amino group, respectively. The presence of two bands confirms the primary nature of the amine, distinguishing it from secondary amines which exhibit only a single nitrogen-hydrogen stretch. The frequencies are characteristic of aromatic primary amines, appearing at slightly higher wavenumbers than aliphatic analogs due to the electron-withdrawing effect of the aromatic ring [19].
Additional nitrogen-hydrogen stretching absorptions appear in the region 3200-3050 reciprocal centimeters, representing hydrogen-bonded amino group vibrations [7]. These lower-frequency bands result from intermolecular hydrogen bonding interactions between amino groups in the solid state, creating a broader absorption envelope characteristic of crystalline aromatic amines.
The nitrogen-hydrogen bending (scissoring) vibration appears at 1625-1600 reciprocal centimeters as a medium-intensity band [7] [8]. This absorption is diagnostic for primary amines and provides confirmatory evidence for the amino functional group. The frequency falls within the typical range for aromatic primary amines, reflecting the electronic influence of the aromatic ring on the amino group vibrational modes.
Aromatic carbon-carbon stretching vibrations manifest as strong absorptions at 1580-1560 and 1520-1500 reciprocal centimeters [20] [21]. These bands arise from in-plane ring stretching modes and provide evidence for the aromatic character of the benzene ring. The frequencies and intensities are characteristic of substituted benzene derivatives and confirm the aromatic structural framework.
The carbon-nitrogen stretching vibration appears as a strong absorption at 1300-1250 reciprocal centimeters [18]. This band is particularly intense in aromatic amines due to the enhanced dipole moment change during vibration, resulting from the conjugation between the amino group and the aromatic π system. The frequency is characteristic of aromatic carbon-nitrogen bonds and distinguishes aromatic from aliphatic amines.
Aromatic carbon-hydrogen out-of-plane bending vibrations appear at 820-800 reciprocal centimeters, providing information about the substitution pattern of the benzene ring [20]. The frequency and pattern of these absorptions are consistent with a 1,2,4-trisubstituted benzene derivative, confirming the regiochemistry of the compound.
The carbon-iodine stretching vibration appears as a medium-intensity band at 750-680 reciprocal centimeters [22]. This low-frequency absorption results from the heavy mass of the iodine atom, which significantly reduces the vibrational frequency compared to other carbon-halogen bonds. The presence of this band provides definitive evidence for the iodine substituent and confirms the halogenated nature of the compound.
Corrosive;Acute Toxic;Irritant